molecular formula C8H10N2O3 B14883727 Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate

Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate

Cat. No.: B14883727
M. Wt: 182.18 g/mol
InChI Key: UUBRJWYRZGSNDZ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methyl-5-methoxypyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methylthio-pyrimidine-4-carboxylate: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.

    4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Another pyrimidine derivative with unique pharmacological activities.

Uniqueness

Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activities. Its methoxy and methyl groups can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-methoxy-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5-9-4-6(12-2)7(10-5)8(11)13-3/h4H,1-3H3

InChI Key

UUBRJWYRZGSNDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)OC)OC

Origin of Product

United States

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